molecular formula C8H9NO B13467423 2-(Phenylamino)acetaldehyde

2-(Phenylamino)acetaldehyde

Cat. No.: B13467423
M. Wt: 135.16 g/mol
InChI Key: KPJFJUVCTWJRCU-UHFFFAOYSA-N
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Description

2-(Phenylamino)acetaldehyde is an organic compound characterized by the presence of a phenyl group attached to an amino group, which is further connected to an acetaldehyde moiety. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(Phenylamino)acetaldehyde can be synthesized through several methods. One common approach involves the reaction of aniline with acetaldehyde under controlled conditions. The reaction typically requires an acidic catalyst to facilitate the formation of the desired product. Another method involves the reduction of this compound oxime, which can be prepared by the reaction of aniline with acetaldehyde oxime .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(Phenylamino)acetaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into corresponding alcohols or amines.

    Substitution: The phenylamino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents and other electrophiles can be used for substitution reactions.

Major Products Formed:

    Oxidation Products: Phenylacetic acid and other oxidized derivatives.

    Reduction Products: Corresponding alcohols and amines.

    Substitution Products: Various substituted phenylamino derivatives.

Scientific Research Applications

2-(Phenylamino)acetaldehyde has diverse applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of biochemical pathways and enzyme interactions.

    Industry: The compound is utilized in the production of fragrances, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-(Phenylamino)acetaldehyde involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby exerting its therapeutic effects. The exact mechanism can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

    Phenylacetaldehyde: Similar in structure but lacks the amino group.

    2-(Phenylamino)ethanol: Contains an ethanol moiety instead of an acetaldehyde group.

    N-Phenylglycine: Similar amino group but attached to a glycine moiety.

Uniqueness: 2-(Phenylamino)acetaldehyde is unique due to its combination of a phenylamino group with an acetaldehyde moiety, which imparts distinct reactivity and properties. This uniqueness makes it a valuable intermediate in various synthetic pathways and applications.

Properties

Molecular Formula

C8H9NO

Molecular Weight

135.16 g/mol

IUPAC Name

2-anilinoacetaldehyde

InChI

InChI=1S/C8H9NO/c10-7-6-9-8-4-2-1-3-5-8/h1-5,7,9H,6H2

InChI Key

KPJFJUVCTWJRCU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NCC=O

Origin of Product

United States

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